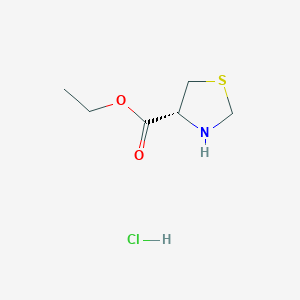

(R)-4-羧乙基噻唑烷盐酸盐

描述

“®-Ethyl thiazolidine-4-carboxylate hydrochloride” is a chemical compound that is part of the thiazolidine family . Thiazolidines are heterocyclic compounds that contain a five-membered ring with a sulfur atom, a nitrogen atom, and three carbon atoms . They have been explored for various applications, including the development of antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .

Synthesis Analysis

Thiazolidines can be synthesized through a stereospecific condensation between 2-substituted thiazolidine-4-carboxylate esters with N-substituted L-proline or L-thiaproline . The structure of these compounds has been elucidated by a combination of NMR methods and X-ray analysis .Molecular Structure Analysis

The molecular formula of “®-Ethyl thiazolidine-4-carboxylate hydrochloride” is C5H10ClNO2S .Chemical Reactions Analysis

Thiazolidines can react quickly with 1,2-aminothiols and aldehydes under physiological conditions to form a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner . It does not require any catalyst and the thiazolidine product remains stable .科学研究应用

生物化学研究

作为一种辅助试剂,该化合物在生物化学实验室中用于研究蛋白质、氨基酸和其他生物分子。 由于其反应性和稳定性,它有助于各种生物化学分析和实验 .

制药领域

该化合物是合成某些药物和抗生素的中间体。 它的化学性质使其成为开发具有潜在治疗效果的药物的宝贵材料 .

无催化剂生物偶联

噻唑烷在中性 pH 值下快速形成动力学及其高稳定性表明,涉及该化合物的反应对于无催化剂生物偶联应用非常有利。 这在化学生物学领域用于修饰生物分子特别有用 .

细胞表面重塑

它能够实现新的化学修饰策略,能够用各种遗传/非遗传编码分子装饰细胞。 这对基础研究和基于活细胞的治疗方法的开发具有重要意义 .

肽连接反应

作用机制

Target of Action

The primary targets of ®-Ethyl thiazolidine-4-carboxylate hydrochloride are 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine . The compound interacts with these targets to form thiazolidine, a type of bio-conjugation reaction .

Mode of Action

The interaction of ®-Ethyl thiazolidine-4-carboxylate hydrochloride with its targets involves the orthogonal condensation reaction between 1,2-aminothiols and aldehydes . This reaction results in the formation of thiazolidine . The reaction kinetics are fast, and the thiazolidine product remains stable under physiological conditions .

Biochemical Pathways

The biochemical pathway affected by ®-Ethyl thiazolidine-4-carboxylate hydrochloride is the bio-conjugation of functional molecules . This pathway is crucial in the field of biomedicine, which requires the covalent conjugation of biomolecules such as nucleic acids, antibodies, proteins, and glycosaminoglycans to study and manipulate cellular processes .

Pharmacokinetics

The ADME properties of ®-Ethyl thiazolidine-4-carboxylate hydrochloride The compound’s reaction kinetics are fast, and the thiazolidine product remains stable under physiological conditions . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of ®-Ethyl thiazolidine-4-carboxylate hydrochloride ’s action involve the formation of stable thiazolidine products . These products are formed through a fast and efficient reaction at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates .

Action Environment

The action of ®-Ethyl thiazolidine-4-carboxylate hydrochloride is influenced by environmental factors such as pH and the presence of other nucleophiles . The reaction between the compound and 1,2-aminothiols is fast and efficient at a broad range of pH (pH = 5–9) . Some reaction products can be sensitive to other nucleophiles such as glutathione present in the milieu .

安全和危害

The safety data sheet for a similar compound, Methyl thiazolidine-2-carboxylate hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

Thiazolidine chemistry has been explored for various applications, including the development of antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . Future research may focus on improving the stability of thiazolidine products and exploring their potential applications in biomedicine .

属性

IUPAC Name |

ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLNYSSTHJCIU-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670013 | |

| Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86028-91-3 | |

| Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

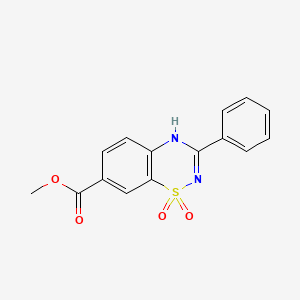

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the solubility of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride in different solvents?

A1: Understanding the solubility of a compound like (R)-Ethyl thiazolidine-4-carboxylate hydrochloride in various solvents is crucial for several reasons. []

Q2: What were the key findings of the research on (R)-Ethyl thiazolidine-4-carboxylate hydrochloride's solubility?

A2: The research investigated the solubility of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride in 15 different solvents and a binary solvent mixture (ethanol + methyl acetate) across a temperature range of 283.15 K to 323.15 K. [] While the specific findings are not detailed in the abstract, the study likely provides valuable data on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)

![2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid](/img/structure/B1419562.png)

![[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride](/img/structure/B1419572.png)